PF-06649298

Catalog No.
S539207
CAS No.
M.F
C16H22O5
M. Wt
294.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06649298

Product Name

PF-06649298

IUPAC Name

(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

InChI

InChI=1S/C16H22O5/c1-15(2,3)12-6-4-11(5-7-12)8-9-16(21,14(19)20)10-13(17)18/h4-7,21H,8-10H2,1-3H3,(H,17,18)(H,19,20)/t16-/m1/s1

InChI Key

QNFWRHKLBLSSPB-MRXNPFEDSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)(C(=O)O)O

solubility

Soluble in DMSO

Synonyms

PF-06761281

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CC[C@@](CC(=O)O)(C(=O)O)O

The exact mass of the compound (2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid is 283.1056 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06649298 is a potent and selective small-molecule inhibitor of the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This transporter is critical for mediating the entry of citrate from the bloodstream into cells, particularly hepatocytes. Cytosolic citrate is a key metabolic node, influencing de novo lipogenesis, fatty acid synthesis, and glycolysis. As a dicarboxylate-based compound, PF-06649298 provides a tool for investigating the metabolic consequences of specifically blocking this transport mechanism, with demonstrated utility in both in vitro and in vivo research settings.

Choosing a citrate transporter inhibitor requires careful consideration of species cross-reactivity, selectivity over other dicarboxylate transporters, and mechanism of action. Close analogs like PF-06761281 may offer potency variations, while newer compounds such as BI01383298 are human-specific, making them unsuitable for standard preclinical mouse models. Furthermore, PF-06649298's specific inhibitory profile against SLC13A5, with minimal activity against related transporters like NaDC1 and NaDC3, is not a guaranteed property of any dicarboxylate molecule and is essential for attributing metabolic effects to the correct target. Its unique allosteric, state-dependent mechanism, where potency is influenced by ambient citrate levels, also differentiates it from simple competitive inhibitors and has direct implications for experimental design and data interpretation.

Essential Cross-Species Activity for Preclinical Model Translation

PF-06649298 demonstrates potent inhibition of both human and mouse SLC13A5, a critical feature for translating findings from murine disease models to human applications. In cellular assays, it inhibited citrate uptake in mouse hepatocytes with an IC50 of 4.5 µM and in human hepatocytes with an IC50 of 16.2 µM. This contrasts sharply with newer inhibitors like BI01383298, which is highly potent against human SLC13A5 (IC50 ≈ 25–60 nM) but has no effect on the mouse transporter.

Evidence DimensionInhibitory Potency (IC50) vs. Species
Target Compound Data4.5 µM (Mouse Hepatocytes), 16.2 µM (Human Hepatocytes)
Comparator Or BaselineBI01383298: ~25-60 nM (Human), No activity (Mouse)
Quantified DifferencePF-06649298 retains activity across species, whereas BI01383298 is species-specific.
ConditionsInhibition of citrate uptake measured in primary mouse and human hepatocytes or cell lines expressing the respective transporters.

This dual-species activity is a primary procurement driver, enabling the use of a single compound for in vivo mouse studies and subsequent validation in human cell systems.

High Selectivity Against Related Dicarboxylate Transporters

PF-06649298 shows high selectivity for the SLC13A5 (NaCT) transporter over other closely related human sodium-coupled dicarboxylate transporters. In HEK-293 cells expressing the respective transporters, PF-06649298 inhibited SLC13A5 with an IC50 of 408 nM, while showing no significant inhibition of SLC13A2 (NaDC1) or SLC13A3 (NaDC3) at concentrations up to 100 µM. This demonstrates over 245-fold selectivity for the target citrate transporter versus related dicarboxylate transporters.

Evidence DimensionInhibitory Potency (IC50)
Target Compound Data408 nM (SLC13A5 / NaCT)
Comparator Or BaselineSLC13A2 (NaDC1): >100 µM; SLC13A3 (NaDC3): >100 µM
Quantified Difference>245-fold selectivity for SLC13A5 over NaDC1 and NaDC3
ConditionsCitrate uptake assays in HEK-293 cells individually overexpressing human SLC13A5, SLC13A2, or SLC13A3.

This high on-target selectivity ensures that experimental results can be confidently attributed to the inhibition of citrate transport via SLC13A5, avoiding confounding metabolic effects from other transporters.

Demonstrated Oral Exposure and In Vivo Target Engagement

Despite its hydrophilic nature and low passive permeability (Papp < 0.1 x 10⁻⁶ cm/s), PF-06649298 achieves pharmacologically relevant exposures in mice following oral administration. When dosed orally at 250 mg/kg twice daily, it reversed glucose intolerance in a high-fat diet mouse model. This in vivo utility is a key differentiator, as it overcomes the handling and formulation challenges often associated with dicarboxylate compounds in animal studies.

Evidence DimensionIn Vivo Efficacy & Processability
Target Compound DataAchieves active exposures in mice with oral dosing; reverses glucose intolerance at 250 mg/kg.
Comparator Or BaselineBaseline (High-Fat Diet Mice): Glucose intolerant.
Quantified DifferenceCompletely reversed glucose intolerance in the model.
ConditionsHigh-fat diet-induced obese mice treated for 21 days via oral gavage.

For researchers planning in vivo metabolic studies, this compound's proven oral exposure and efficacy save significant formulation development time and reduce experimental complexity.

In Vivo Metabolic Studies in Mouse Models of Diabetes and NAFLD

The demonstrated oral exposure and efficacy in reversing glucose intolerance in diet-induced obese mice make PF-06649298 a suitable tool for in vivo studies investigating the role of hepatic citrate uptake in metabolic diseases. Its cross-reactivity ensures that the target is viable in these standard preclinical models.

Translational Studies Requiring Both Mouse and Human Cellular Models

As one of the few SLC13A5 inhibitors with confirmed activity against both mouse and human transporters, PF-06649298 is the logical choice for projects that aim to validate findings from mouse models in human cell lines or primary hepatocytes.

Cell-Based Assays to Isolate the Role of SLC13A5 in Metabolism

Given its high selectivity for SLC13A5 over other dicarboxylate transporters like NaDC1 and NaDC3, this compound is ideal for cell-based experiments designed to specifically dissect the downstream metabolic pathways regulated by citrate influx through SLC13A5, without confounding off-target effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

294.14672380 g/mol

Monoisotopic Mass

294.14672380 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Rives ML, Shaw M, Zhu B, Hinke SA, Wickenden AD. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and PF-06761281. Mol Pharmacol. 2016 Dec;90(6):766-774. Epub 2016 Oct 17. PubMed PMID: 27754898.
2: Huard K, Gosset JR, Montgomery JI, Gilbert A, Hayward MM, Magee TV, Cabral S, Uccello DP, Bahnck K, Brown J, Purkal J, Gorgoglione M, Lanba A, Futatsugi K, Herr M, Genung NE, Aspnes G, Polivkova J, Garcia-Irizarry CN, Li Q, Canterbury D, Niosi M, Vera NB, Li Z, Khunte B, Siderewicz J, Rolph T, Erion DM. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family. J Med Chem. 2016 Feb 11;59(3):1165-75. doi: 10.1021/acs.jmedchem.5b01752. Epub 2016 Jan 27. PubMed PMID: 26734723.

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